2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylbenzamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The structure of this compound includes a benzenesulfonyl group, a benzyl group, and a cyclopropylbenzamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylbenzamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride and benzylamine. The reaction between these two compounds forms benzenesulfonyl(benzyl)amine. This intermediate is then reacted with N-cyclopropylbenzamide under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Scientific Research Applications
2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylbenzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to antiproliferative and antimicrobial effects. The molecular targets include carbonic anhydrase IX, which is overexpressed in many solid tumors, making it a potential target for cancer therapy .
Comparison with Similar Compounds
2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylbenzamide can be compared with other benzenesulfonamide derivatives:
Benzenesulfonamide: A simpler compound with similar enzyme inhibitory properties but lacking the additional functional groups that enhance the specificity and potency of this compound.
Methyl 2-[(benzenesulfonyl)(benzyl)amino]benzoate: Another derivative with similar structural features but different applications in organic synthesis and medicinal chemistry.
4-[[2-[Benzenesulfonyl(benzyl)amino]acetyl]amino]benzamide:
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(24-19-15-16-19)21-13-7-8-14-22(21)25(17-18-9-3-1-4-10-18)29(27,28)20-11-5-2-6-12-20/h1-14,19H,15-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMISFCMBPPHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.